molecular formula C8H12O4 B6355499 (1S,3S)-Cyclohexane-1,3-dicarboxylic acid CAS No. 1610732-22-3

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid

Cat. No.: B6355499
CAS No.: 1610732-22-3
M. Wt: 172.18 g/mol
InChI Key: XBZSBBLNHFMTEB-WDSKDSINSA-N
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Description

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid typically involves the hydrogenation of aromatic precursors or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of 1,3-cyclohexadiene-1,3-dicarboxylic acid under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexane-1,3-dicarboxylic anhydride.

    Reduction: Reduction reactions can convert it into cyclohexane-1,3-dimethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products

    Oxidation: Cyclohexane-1,3-dicarboxylic anhydride.

    Reduction: Cyclohexane-1,3-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S)-Cyclohexane-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid: Differing in the position of the carboxylic acid groups.

    Cyclohexane-1,4-dicarboxylic acid: Another positional isomer with different chemical properties.

    Cyclohexane-1,3-dimethanol: A reduced form of the compound.

Uniqueness

(1S,3S)-Cyclohexane-1,3-dicarboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry makes it a valuable compound for studying chiral effects in various applications.

Properties

IUPAC Name

(1S,3S)-cyclohexane-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZSBBLNHFMTEB-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of isophthalic acid (5.0 g, 30.1 mmol) in 45 ml of acetic acid was added a slurry of 0.1 g of platinum oxide in 5 ml of acetic acid. The resulting mixture was stirred under 50 psi of hydrogen at 25° C. for 16 hours. NMR analysis (DMSO-d6) at this time showed complete reduction of starting material. The reaction mixture was filtered through Celite and the filter cake was rinsed with methanol. The combined filtrate and washes were concentrated under reduced pressure, using heptane to azeotropically remove residual acetic acid. Trituration of the resultant semi-solid with heptane and filtration of the precipitate provided 4.92 g (95%) of the title compound as a white powder. mp: 163-165° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
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0 (± 1) mol
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reactant
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5 mL
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solvent
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Quantity
0.1 g
Type
catalyst
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

To a suspension of isophthalic acid (500 g, 3 mol) in methanol (2.81) was added 5% Rhodium-on-alumina catalyst (50 g) and acetic acid (150 ml). The reaction mixture was shaken under hydrogen (50 psi) at room temperature overnight. The mixture was filtered through celite. To this solution was added fresh 5% Rhodium-on-alumina catalyst (25 g), and the mixture was shaken under 50 psi of hydrogen for another 24 hours. The final reaction mixture was filtered through celite. The solution was concentrated under vacuum to give 493 g of the title compound as a white powder (96.3% yield). m.p. 163-165° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
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Quantity
50 g
Type
catalyst
Reaction Step Two
Yield
96.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 2
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 3
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 5
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid
Reactant of Route 6
(1S,3S)-Cyclohexane-1,3-dicarboxylic acid

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